![molecular formula C14H13N5O5S2 B1249680 (7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249680.png)
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
Cefdinir is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefdinir's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefdinir inhibits bacterial septum and cell wall synthesis formation.
A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Benzhydryl Derivatives : Deng Fu-li (2007) explored the synthesis of a benzhydryl derivative of the compound, focusing on its preparation through hydrolyzing and esterification processes, achieving a high yield of 84.6% (Deng Fu-li, 2007).
Total NMR Characterization : Blau et al. (2008) reported the synthesis and total NMR characterization of a new cephalosporin derivative, highlighting its potential use as a carrier for a wide range of drugs containing an amino group (Blau et al., 2008).
Novel Derivative Synthesis and Characterization : Fareed et al. (2012) prepared a novel derivative of ceftriaxone and characterized its structure using various techniques including LCMS, 1 H-NMR, and CHN (Fareed et al., 2012).
Chemical and Physical Properties
Hydrolysis and Product Identification : Koshy and Cazers (1997) described the preparation and identification of hydrolysis products formed under controlled alkaline conditions from a cephalosporin derivative similar to the compound (Koshy & Cazers, 1997).
Pseudopolymorphism and Phase Stability : Ashizawa et al. (1989) investigated the pseudopolymorphism and phase stability of different solid forms of a related cephalosporin compound, highlighting the effect of water content on dehydration and phase transitions (Ashizawa et al., 1989).
Antibacterial Activity
Comparative In Vitro Activity : Neu et al. (1979) tested the in vitro activity of a similar compound against various gram-positive and negative bacteria, comparing its efficacy with other cephalosporins (Neu et al., 1979).
Beta-Lactamase Stability : Vuye (1981) examined the beta-lactamase stability and antibacterial activity of moxalactam, a related compound, noting its efficacy against beta-lactamase-producing gram-negative strains (Vuye, 1981).
Molecular Studies
- Spectroscopic and Molecular Studies : Ramalingam et al. (2011) conducted FT-IR and FT-Raman spectroscopic studies on a similar compound, analyzing its molecular structure and nonlinear optical behavior (Ramalingam et al., 2011).
properties
Molecular Formula |
C14H13N5O5S2 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12?/m1/s1 |
InChI Key |
RTXOFQZKPXMALH-CYUBBOFGSA-N |
Isomeric SMILES |
C=CC1=C(N2C([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Pictograms |
Irritant; Health Hazard |
synonyms |
7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid cefdinir CI 983 CI-983 CI983 FK 482 FK-482 FK482 Omnicef PD 134393 PD-134393 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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